molecular formula C17H26N2O5S B14172792 tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate CAS No. 1010090-02-4

tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate

Cat. No.: B14172792
CAS No.: 1010090-02-4
M. Wt: 370.5 g/mol
InChI Key: WCYWYRXOHMIJQR-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a methoxybenzene sulfonyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.

    Attachment of the Methoxybenzene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 4-[(6-chloro-2-pyridinyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

1010090-02-4

Molecular Formula

C17H26N2O5S

Molecular Weight

370.5 g/mol

IUPAC Name

tert-butyl 3-[(2-methoxyphenyl)sulfonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O5S/c1-17(2,3)24-16(20)19-11-7-8-13(12-19)18-25(21,22)15-10-6-5-9-14(15)23-4/h5-6,9-10,13,18H,7-8,11-12H2,1-4H3

InChI Key

WCYWYRXOHMIJQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC=C2OC

Origin of Product

United States

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